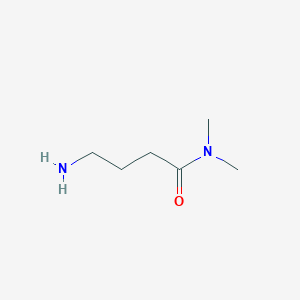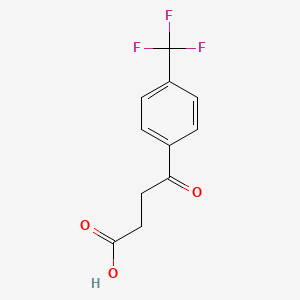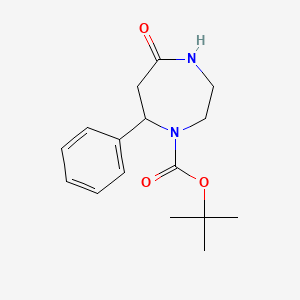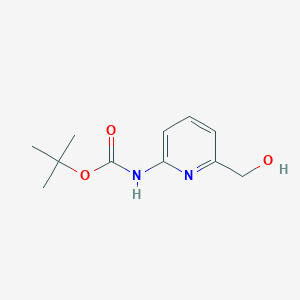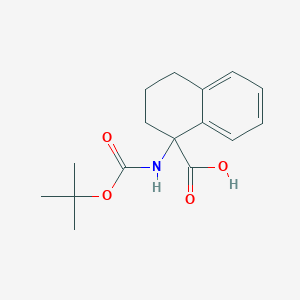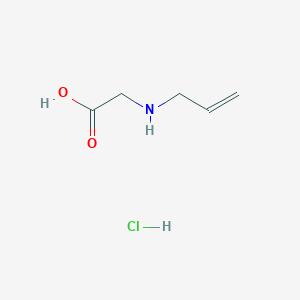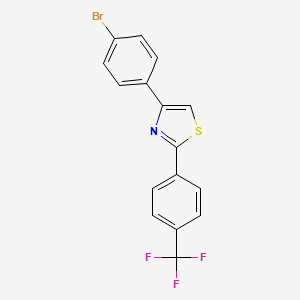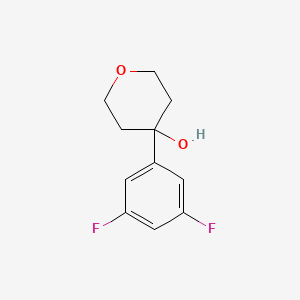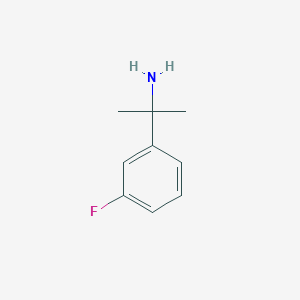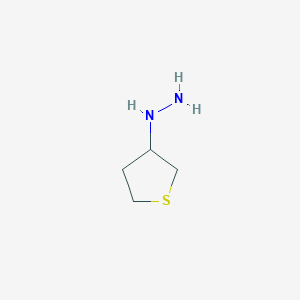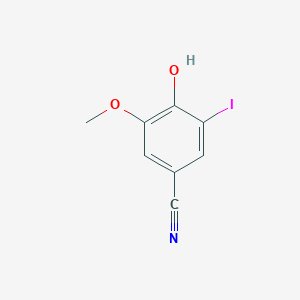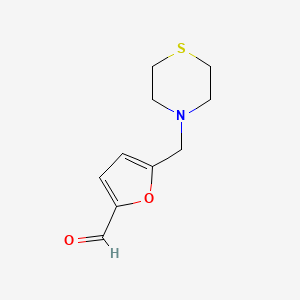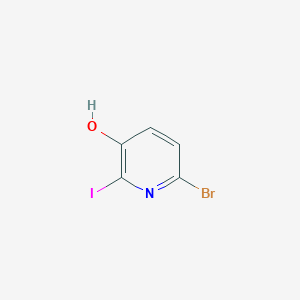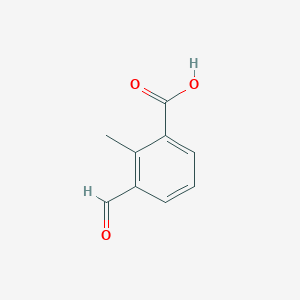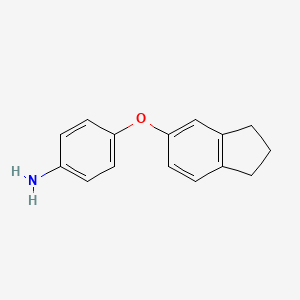
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an indene moiety linked to a phenylamine group through an ether linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and 4-hydroxyphenylamine.
Etherification Reaction: The key step involves the etherification of 2,3-dihydro-1H-indene with 4-hydroxyphenylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives .
Applications De Recherche Scientifique
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can modulate protein functions and interactions through its phenylamine group. This modulation can affect various biological processes, including signal transduction and enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-yloxy)aniline: Similar structure but with an aniline group instead of phenylamine.
4-(2,3-Dihydro-1H-inden-5-yloxy)benzylamine: Contains a benzylamine group instead of phenylamine.
4-(2,3-Dihydro-1H-inden-5-yloxy)phenol: Features a phenol group instead of phenylamine.
Uniqueness
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is unique due to its specific combination of an indene moiety and a phenylamine group linked through an ether bond. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-13-5-8-14(9-6-13)17-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYVFFHRWAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
